3-(Methylsulfonyl)benzophenone
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Overview
Description
3-(Methylsulfonyl)benzophenone is an organic compound with the chemical formula C14H12O3S. It is characterized by a benzophenone core substituted with a methylsulfonyl group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)benzophenone typically involves the sulfonylation of benzophenone derivatives. One common method is the reaction of benzophenone with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfonyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Benzhydrol derivatives.
Substitution: Halogenated or nitrated benzophenone derivatives.
Scientific Research Applications
3-(Methylsulfonyl)benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biochemical studies to investigate protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a UV absorber in cosmetic formulations
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)benzophenone involves its interaction with specific molecular targets. In biochemical studies, it has been shown to bind to proteins and enzymes, affecting their activity. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Benzophenone: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
4-Methylsulfonylbenzophenone: Similar structure but with the methylsulfonyl group at the fourth position, leading to different reactivity and applications.
2-Methylsulfonylbenzophenone: The position of the methylsulfonyl group affects its chemical properties and reactivity
Uniqueness: 3-(Methylsulfonyl)benzophenone is unique due to the specific positioning of the methylsulfonyl group, which imparts distinct chemical and physical properties. This positioning enhances its reactivity in certain reactions and its binding affinity in biochemical applications .
Properties
IUPAC Name |
(3-methylsulfonylphenyl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-18(16,17)13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFWZKUKFTYSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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